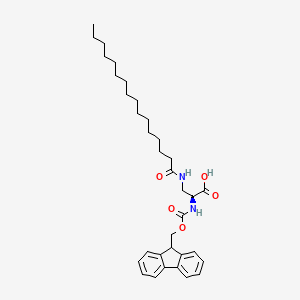

Fmoc-l-dap(palm)-oh

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

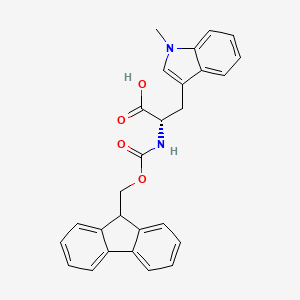

Fmoc-l-dap(palm)-oh is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of diaminopimelic acid (DAP), which is a crucial component of bacterial cell walls. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of Fmoc-l-dap(palm)-oh is related to its structure, which is similar to this compound, a component of bacterial cell walls. This compound can bind to the this compound-binding site of enzymes involved in bacterial cell wall biosynthesis, leading to the inhibition of bacterial cell wall synthesis. This can result in the lysis of bacterial cells and the inhibition of bacterial growth.

Biochemical and Physiological Effects:

This compound has been shown to have antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This compound has also been shown to have low toxicity towards mammalian cells. This compound can be used to target bacterial cells without affecting mammalian cells, making it a potential alternative to traditional antibiotics.

Advantages and Limitations for Lab Experiments

Fmoc-l-dap(palm)-oh has several advantages for lab experiments, including its ability to target bacterial cells, its low toxicity towards mammalian cells, and its potential applications in various fields. However, this compound has some limitations, including its cost and the complexity of its synthesis.

Future Directions

Fmoc-l-dap(palm)-oh has several potential future directions, including the development of new antimicrobial peptides, drug delivery systems, and bioconjugation methods. This compound can also be used to study bacterial cell wall biosynthesis and the mechanisms of antibiotic resistance. Further research is needed to explore the full potential of this compound and its derivatives in various fields.

Synthesis Methods

Fmoc-l-dap(palm)-oh can be synthesized using different methods, including the solid-phase peptide synthesis (SPPS) method. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain, which is immobilized on a solid support. The this compound can be synthesized by coupling this compound to the growing peptide chain using a coupling reagent such as HBTU or HATU. The Fmoc protecting group can be removed using piperidine, and the peptide can be cleaved from the solid support using trifluoroacetic acid (TFA).

Scientific Research Applications

Fmoc-l-dap(palm)-oh has been extensively studied for its potential applications in various fields, including antimicrobial peptides, drug delivery, and bioconjugation. This compound can be used to synthesize antimicrobial peptides that can target bacterial cell walls. These peptides can be used as an alternative to traditional antibiotics, which are becoming less effective due to the emergence of antibiotic-resistant bacteria. This compound can also be used to synthesize drug delivery systems that can target specific cells or tissues. The Fmoc protecting group can be used to attach targeting moieties such as antibodies or peptides to the drug delivery system. This compound can also be used for bioconjugation, which involves the covalent attachment of two or more molecules. This compound can be used to attach peptides or proteins to surfaces or other molecules.

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(hexadecanoylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(37)35-24-31(33(38)39)36-34(40)41-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,37)(H,36,40)(H,38,39)/t31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGQVCOHKYKWAW-HKBQPEDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)